![molecular formula C18H23FN2S B232233 N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine](/img/structure/B232233.png)
N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine, also known as TFB-TEDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. This leads to an increase in oxidative stress and ultimately, apoptosis.
In neuronal cells, N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine has been found to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. This leads to a reduction in oxidative stress and inflammation, thereby protecting neurons from damage.
Biochemical and Physiological Effects:
N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine has been shown to have various biochemical and physiological effects in both cancer and neuronal cells. In cancer cells, N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine has been found to decrease cell viability, induce apoptosis, and inhibit cell migration and invasion. In neuronal cells, N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, it also has some limitations, such as its relatively low potency and selectivity, which may require higher concentrations to achieve desired effects.
Direcciones Futuras
There are several future directions for N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine research, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action in greater detail. Additionally, N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine may have potential as a drug delivery system, as it has been shown to penetrate the blood-brain barrier and accumulate in neuronal cells.
Métodos De Síntesis
N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine can be synthesized through a multi-step process involving the reaction of 2-fluorothiophenol with 2-bromo-1-phenylethanone, followed by the reduction of the resulting ketone with sodium borohydride. The final product is obtained by reacting the intermediate with trimethylamine and ethylenediamine.
Aplicaciones Científicas De Investigación
N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. In cancer research, N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In neurological research, N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine has been investigated for its neuroprotective properties. It has been shown to protect neurons from oxidative stress and inflammation, which are associated with neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C18H23FN2S |
|---|---|
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
N//'-[[2-(2-fluorophenyl)sulfanylphenyl]methyl]-N,N,N//'-trimethylethane-1,2-diamine |
InChI |
InChI=1S/C18H23FN2S/c1-20(2)12-13-21(3)14-15-8-4-6-10-17(15)22-18-11-7-5-9-16(18)19/h4-11H,12-14H2,1-3H3 |
Clave InChI |
CJURUNISWCKFPK-UHFFFAOYSA-N |
SMILES |
CN(C)CCN(C)CC1=CC=CC=C1SC2=CC=CC=C2F |
SMILES canónico |
CN(C)CCN(C)CC1=CC=CC=C1SC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B232156.png)
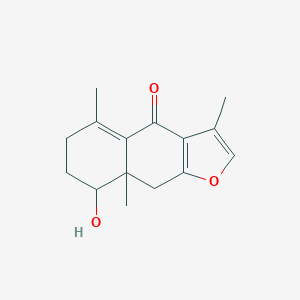
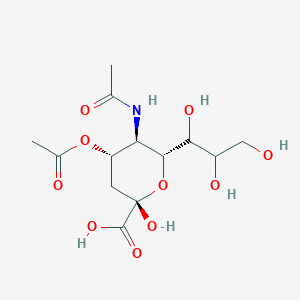
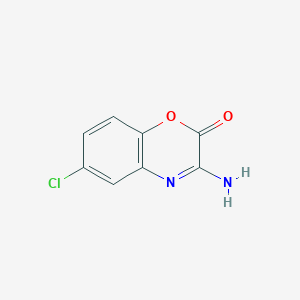

![N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine](/img/structure/B232176.png)
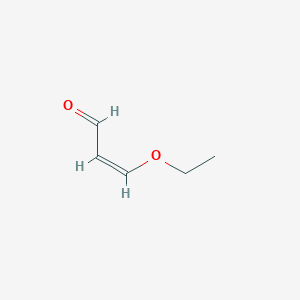
![2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B232179.png)
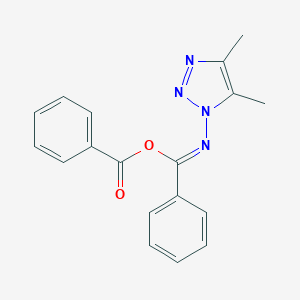
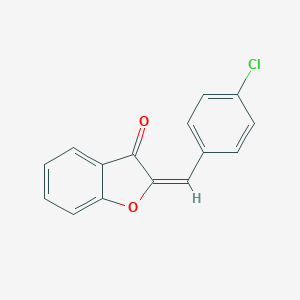

![2-[3-(Trifluoromethyl)anilino]nicotinamide](/img/structure/B232202.png)
